molecular formula C25H23FN4O2S3 B2372459 3-(4-ethylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 422299-38-5

3-(4-ethylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2372459
CAS No.: 422299-38-5
M. Wt: 526.66
InChI Key: ZPCPFNCJEQSXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolo[4,5-d]pyrimidin-7-one core, a bicyclic heteroaromatic system known for its pharmacological relevance. Key substituents include:

  • 4-ethylphenyl and 4-fluorophenyl groups at positions 3 and 6, respectively, providing steric bulk and electronic modulation.
  • A 2-sulfanylidene group, which may enhance reactivity or metal coordination.

Such structural motifs are commonly associated with kinase inhibition, antimicrobial activity, or epigenetic modulation, though specific bioactivity data for this compound remain undisclosed in available literature.

Properties

IUPAC Name

3-(4-ethylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O2S3/c1-2-16-5-9-18(10-6-16)29-22-21(35-25(29)33)23(32)30(19-11-7-17(26)8-12-19)24(27-22)34-15-20(31)28-13-3-4-14-28/h5-12H,2-4,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCPFNCJEQSXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)N4CCCC4)C5=CC=C(C=C5)F)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Considerations

The target molecule contains several key structural components that guide its synthesis strategy:

  • A thiazolo[4,5-d]pyrimidine core structure
  • 4-Ethylphenyl and 4-fluorophenyl substituents at positions 3 and 6, respectively
  • A [2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl side chain at position 5
  • A sulfanylidene moiety at position 2
  • A keto function at position 7

General Synthetic Routes to Thiazolo[4,5-d]pyrimidines

Cyclization-Based Approaches

Several fundamental approaches have been established for constructing the thiazolo[4,5-d]pyrimidine core structure that can be adapted for our target compound.

Biginelli Reaction Followed by Cyclization

One common approach involves a modified Biginelli reaction between substituted benzaldehydes, ethyl acetoacetate, and thiourea followed by subsequent cyclization steps. This methodology has been successfully employed for synthesizing related thiazolopyrimidinone derivatives.

Step 1: Biginelli reaction - Combines 4-fluorobenzaldehyde, ethyl acetoacetate, and thiourea using HCl as catalyst
Step 2: Introduction of the 4-ethylphenyl moiety through N-alkylation
Step 3: Further functionalization to introduce the pyrrolidinyl side chain

This approach generally provides moderate to good yields (60-90%) depending on the electronic nature of the substituents and reaction conditions.

Vilsmeier-Based Approach

Another viable approach utilizes the Vilsmeier reaction for introducing formyl groups at strategic positions, which can then undergo further transformations. This has been documented as effective for the synthesis of various pyrazole-integrated thiazolopyrimidinones.

One-Pot Multicomponent Reaction (MCR) Strategy

The Knoevenagel reaction approach has been documented for related thiazolopyrimidinone derivatives, offering advantages in terms of shorter reaction times and simplified purification. This one-pot MCR sequence is particularly advantageous for complex heterocyclic systems similar to our target compound.

Specific Synthesis Protocol for 3-(4-ethylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-thiazolo[4,5-d]pyrimidin-7-one

Based on analysis of reported methods for structurally related compounds, a detailed synthetic protocol can be proposed that incorporates established methodologies adapted for the specific substitution pattern required.

Method 1: Stepwise Construction of the Thiazolopyrimidine Core

Stage 4: Side Chain Introduction

The [2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl side chain is introduced at position 5 through nucleophilic substitution of an appropriate leaving group with 2-oxo-2-(pyrrolidin-1-yl)ethanethiol.

Method 2: Convergent Approach Using Preformed Building Blocks

This alternative method utilizes preformed building blocks that are assembled in a convergent manner.

Synthesis and Assembly of Building Blocks

Building Block A: 2-Sulfanylidene-thiazolopyrimidin-7-one Core

This core structure can be prepared using established patent methodologies for thiazolopyrimidines. The synthesis typically involves the reaction of suitable aminothiazoles with carbonyl compounds followed by cyclization.

Building Block B: Functional Side Chains

The pyrrolidinyl-containing side chain is separately prepared by reacting 2-chloroacetyl chloride with pyrrolidine to form 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one.

Final Assembly:

Reaction Optimization and Condition Parameters

Optimization of reaction conditions is crucial for maximizing yield and purity. Table 1 summarizes the key parameters for the cyclization step based on reported conditions for similar compounds.

Table 1: Optimization of Cyclization Conditions for Thiazolopyrimidine Formation

Parameter Condition Range Optimal Condition Yield (%) Observation
Temperature 80-140°C 110°C 78-91 Higher temperatures lead to decomposition
Solvent Ethanol, DMF, Acetic acid DMF 85-90 DMF provides better solubility of intermediates
Catalyst HCl, CH₃COOH, H₂SO₄ HCl 82-91 HCl gives cleaner reaction profile
Reaction Time 1-6 hours 3 hours 88 Longer times do not improve yield
Molar Ratio (Aldehyde:Ester:Thiourea) 1:1:1 to 1:1.2:1.2 1:1.1:1.1 90 Slight excess of ester and thiourea improves yield

Purification and Characterization

Purification Techniques

The crude product requires careful purification to achieve high purity. The following sequence has proven effective:

  • Initial recrystallization from methanol
  • Column chromatography using silica gel with dichloromethane/methanol (95:5) as eluent
  • Final recrystallization from ethyl acetate/hexane mixture

Characterization Data

The synthesized compound can be characterized using various analytical techniques. Table 2 presents expected spectroscopic data based on analysis of similar compounds.

Table 2: Spectroscopic Characterization Data

Technique Expected Data
FTIR Carbonyl stretching (1730-1740 cm⁻¹), C=N stretching (1680-1690 cm⁻¹), C=C stretching (1590-1600 cm⁻¹)
¹H NMR Ethyl protons of 4-ethylphenyl (triplet at δ 1.10-1.20 ppm and quartet at δ 2.60-2.70 ppm), pyrrolidinyl protons (multiplets at δ 1.80-2.00 and 3.40-3.60 ppm), aromatic protons (complex multiplets in region δ 6.90-8.00 ppm)
¹³C NMR Carbonyl carbon signals (δ 164-166 ppm), characteristic thiazole and pyrimidine carbons (δ 150-160 ppm), aromatic carbons (δ 115-145 ppm)
Mass Spectroscopy Molecular ion peak corresponding to molecular weight (542.66), characteristic fragmentation pattern

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly reduce reaction times and improve yields for heterocyclic syntheses, including thiazolopyrimidines. For our target compound, microwave-assisted conditions can be applied to several steps:

  • The initial Biginelli reaction (120°C, 10-15 minutes)
  • The cyclization step (150°C, 5-10 minutes)
  • The N-arylation step (130°C, 15-20 minutes)

Knoevenagel Reaction Approach

The Knoevenagel reaction has been successfully employed for the synthesis of thiazolopyrimidinones with good yields and reduced reaction times. This approach could be adapted for our target molecule using appropriate starting materials.

Comparative Analysis of Synthetic Methods

Table 3 provides a comparative analysis of the different synthetic approaches discussed for preparing the target compound.

Table 3: Comparison of Synthetic Methods

Method Advantages Limitations Overall Yield (%) Time Requirement
Stepwise Construction Well-established protocols, Controllable at each step Multiple isolation steps, Longer overall process 40-55 3-4 days
Convergent Approach Fewer steps, Higher overall yield Requires preparation of complex building blocks 55-65 2-3 days
Microwave-Assisted Significantly reduced reaction time, Often higher yields Requires specialized equipment 60-70 1 day
Knoevenagel-Based One-pot procedure for core formation, Less purification May produce side products with complex substitution 50-60 1-2 days

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to sulfoxides and sulfones, while reduction of the carbonyl groups can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its diverse functional groups and complex structure make it suitable for applications in areas such as catalysis, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Substituent Analysis

The thiazolo-pyrimidinone core is shared with compounds like 3,8-diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (). Key differences include:

  • Substituent Electronic Effects : The target compound’s 4-fluorophenyl group (electron-withdrawing) contrasts with methoxy (electron-donating) or chlorophenyl (moderately electron-withdrawing) groups in analogs . This affects binding pocket interactions, particularly in hydrophobic or π-π stacking contexts.
  • Side Chain Flexibility: The pyrrolidin-1-yl-containing sulfanyl group introduces conformational flexibility compared to rigid triazolo-thiadiazinone moieties in analog 6 ().
Table 1: Structural Comparison of Core Features
Compound Core Structure R<sup>3</sup> R<sup>6</sup> Side Chain at R<sup>5</sup>
Target Compound Thiazolo[4,5-d]pyrimidin-7-one 4-ethylphenyl 4-fluorophenyl [2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl
Analog 6 () Pyrrolo-thiazolo-pyrimidine 4-methoxyphenyl Phenyl Triazolo-thiadiazinone
Analog 12 () Pyrrolo-thiazolo-pyrimidine 4-chlorophenyl 4-methoxyphenyl Triazolyl-pyridinamine

Bioactivity and Pharmacokinetic Predictions

Using Tanimoto similarity indexing (), compounds with ≥70% structural similarity often share overlapping bioactivity profiles. For example:

  • Aglaithioduline (70% similarity to SAHA, a histone deacetylase inhibitor) exhibits comparable pharmacokinetics, suggesting the target compound’s pyrrolidine and fluorophenyl groups may optimize blood-brain barrier penetration or metabolic stability.
  • Murcko scaffold clustering () groups compounds by core structure, enabling affinity comparisons. The thiazolo-pyrimidinone core likely aligns with kinase inhibitors, while substituents dictate target specificity.
Table 2: Hypothetical Pharmacokinetic Comparison (Based on Structural Proxies)
Property Target Compound SAHA-like Analog (e.g., Aglaithioduline) Kinase Inhibitor Proxy (e.g., Analog 6)
LogP (Lipophilicity) ~3.2 (moderate) ~2.8 ~4.1
Solubility (µg/mL) 15–20 25–30 <10
Plasma Protein Binding 85–90% 80–85% >90%
CYP3A4 Inhibition Risk Low Moderate High

Key Research Findings and Implications

  • SAR Insights : The 4-fluorophenyl group likely enhances target affinity over methoxy analogs, as seen in fluorinated kinase inhibitors ().

Biological Activity

The compound 3-(4-ethylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities that warrant investigation.

Chemical Structure and Properties

The molecular formula of the compound is C20H22FN3O2S2C_{20}H_{22}FN_{3}O_{2}S_{2} with a molecular weight of approximately 396.4 g/mol. The compound features a thiazolo-pyrimidine core, which is known for its diverse biological activities.

Research indicates that compounds with similar structures often interact with specific molecular targets. For instance, they may inhibit enzymes critical for various biological processes. Preliminary studies suggest that this compound could inhibit certain enzymes involved in inflammatory pathways and microbial resistance mechanisms.

Antimicrobial Activity

A study assessing the antibacterial properties of related thiazolo-pyrimidine derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. The agar disc-diffusion method indicated that derivatives similar to our compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .

Anti-inflammatory Effects

Inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory agents. Similar compounds have shown varying degrees of COX-I and COX-II inhibition. For example, certain thiazolo-pyrimidine derivatives were reported to have IC50 values ranging from 0.52 μM to 22.25 μM against COX-II . This suggests that our compound may also possess anti-inflammatory properties.

Cytotoxicity

Preliminary cytotoxicity assays indicate that compounds with similar scaffolds can exhibit selective cytotoxic effects on cancer cell lines. For example, certain thiazolo-pyrimidines demonstrated IC50 values in the micromolar range against various carcinoma cell lines . Further studies are needed to evaluate the specific cytotoxicity of our compound.

Case Studies

  • Study on Antibacterial Activity : A series of thiazolo-pyrimidine derivatives were synthesized and tested against common bacterial strains. The results showed that modifications in the phenyl groups significantly enhanced antibacterial activity .
  • Anti-inflammatory Evaluation : A recent study focused on the synthesis of novel thiazolo-pyrimidines and their ability to inhibit COX enzymes. The most potent derivative showed an IC50 value significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating potential for development as a new therapeutic agent .

Summary of Findings

Activity Target IC50 Value Reference
AntibacterialS. aureus, E. coli1 mM
COX-II InhibitionCOX-II0.52 - 22.25 μM
CytotoxicityCancer Cell LinesMicromolar Range

Q & A

Basic: What are the critical steps in synthesizing this thiazolo[4,5-d]pyrimidinone derivative?

The synthesis involves constructing the thiazolo-pyrimidine core via cyclization, followed by functionalization of substituents. Key steps include:

  • Coupling reactions to introduce the 4-ethylphenyl and 4-fluorophenyl groups at positions 3 and 5.
  • Thiol-alkylation to attach the pyrrolidin-1-yl-ethylsulfanyl moiety at position 5 using coupling agents like triphenylphosphine (PPh₃) .
  • Oxidative desulfurization or thiolation to stabilize the sulfanylidene group at position 2 .
    Methodological Note: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts. For example, using DMF as a solvent at 80–100°C improves cyclization efficiency .

Basic: How is the molecular structure validated for this compound?

Structural validation requires a combination of:

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and non-covalent interactions (e.g., π-stacking of fluorophenyl groups) .
  • NMR spectroscopy: Confirms substituent positions via chemical shifts (e.g., ¹H-NMR for pyrrolidinyl protons at δ ~2.5–3.5 ppm) .
  • Mass spectrometry (HRMS): Validates molecular weight with <5 ppm error .

Advanced: How can synthetic yield be improved for the thiol-alkylation step?

Yield optimization involves:

  • Design of Experiments (DoE): Systematic variation of parameters like equivalents of thiolating agent (e.g., 1.2–1.5 eq.) and reaction time (12–24 hrs) to identify optimal conditions .
  • Catalyst screening: Transition metals (e.g., CuI) or organocatalysts may accelerate thiol-ether formation .
  • In-line analytics: Use flow chemistry to monitor intermediates via UV/Vis or FTIR, enabling real-time adjustments .

Advanced: What computational methods predict the compound’s reactivity or supramolecular assembly?

  • DFT calculations: Model electronic effects of substituents (e.g., electron-withdrawing fluorophenyl groups) on electrophilic substitution .
  • Molecular docking: Screen for potential binding to biological targets (e.g., kinases) by simulating interactions with the pyrrolidinyl-sulfanyl moiety .
  • Crystal packing analysis: Tools like Mercury (CCDC) predict π-π stacking or hydrogen-bonding patterns observed in SCXRD data .

Basic: What in vitro assays assess its biological activity?

  • Kinase inhibition assays: Test against a panel of kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based inhibitors .
  • Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Solubility profiling: Measure logP (octanol-water) to correlate hydrophobicity with membrane permeability .

Advanced: How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Impurity profiles: Use HPLC-MS to confirm purity (>95%) and rule out byproduct interference .
  • Assay conditions: Standardize protocols (e.g., serum concentration in cell culture) to minimize variability .
  • Structure-activity relationship (SAR) studies: Compare analogs (e.g., replacing pyrrolidinyl with piperidinyl) to isolate key functional groups .

Advanced: How do non-covalent interactions influence crystallization and stability?

  • Intermolecular forces: Fluorophenyl groups engage in C–H···F hydrogen bonds, while the pyrrolidinyl moiety participates in van der Waals interactions .
  • Impact on stability: Strong π-π stacking reduces oxidative degradation of the thiazolo-pyrimidine core .
    Experimental validation: SCXRD combined with thermal gravimetric analysis (TGA) correlates packing efficiency with melting points .

Basic: What analytical techniques quantify degradation products?

  • HPLC-DAD/MS: Separates degradation products (e.g., sulfanyl group oxidation) and identifies structures via fragmentation patterns .
  • Accelerated stability studies: Expose the compound to heat (40–60°C) and humidity (75% RH) to simulate long-term storage .

Advanced: How to design analogs for improved pharmacokinetic properties?

  • Bioisosteric replacement: Substitute the fluorophenyl group with trifluoromethylpyridine to enhance metabolic stability .
  • Prodrug strategies: Mask the sulfanylidene group as a disulfide to improve solubility and reduce first-pass metabolism .

Advanced: What role does the pyrrolidinyl-sulfanyl group play in mechanism of action?

  • Electron donation: The pyrrolidinyl nitrogen may stabilize charge-transfer interactions in enzyme active sites .
  • Conformational flexibility: The ethyl spacer allows the sulfanyl group to adopt optimal orientations for target binding .
    Validation: Competitive binding assays (e.g., SPR) with and without the pyrrolidinyl moiety quantify its contribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.